
Byakangelicin
Overview
Description
Byakangelicin is a naturally occurring coumarin derivative found in the roots of Angelica gigas and Angelica dahurica. It is known for its potent biological activities, particularly its anti-inflammatory and anti-apoptotic properties. This compound has been studied for its potential therapeutic applications in various diseases, including sepsis-associated acute kidney injury.
Preparation Methods
Synthetic Routes and Reaction Conditions: Byakangelicin can be isolated from the roots of Angelica gigas and Angelica dahurica using various extraction methods. One effective method involves the use of ionic liquids, such as [Bmim]Tf2N, to extract this compound from the plant material. The extraction process involves optimizing factors such as solvent/solid ratio, extraction temperature, and time. Under optimal conditions (solvent/solid ratio 8:1, temperature 60°C, and time 180 minutes), high yields of this compound can be achieved .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The use of ionic liquids has shown promise in improving the efficiency and yield of the extraction process. Additionally, back-extraction methods using acidic solutions, such as 0.01 N hydrochloric acid, can be employed to recover this compound from the ionic liquid solution .
Chemical Reactions Analysis
Types of Reactions: Byakangelicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced coumarin analogs.
Scientific Research Applications
Anti-Cancer Properties
Breast Cancer Inhibition
Recent studies have highlighted Byakangelicin's potential in inhibiting breast tumor growth. Research demonstrated that treatment with this compound significantly reduced the proliferation and invasion capabilities of breast cancer cells. The underlying mechanism involves the inhibition of the JAK2/STAT3 signaling pathway, which is crucial for tumor growth and metastasis. This compound treatment led to increased apoptosis in cancer cells and downregulated the expression of SHP-1, a negative regulator of the JAK2/STAT3 pathway .
Table 1: Effects of this compound on Breast Cancer Cells
Parameter | Control Group | This compound Treatment |
---|---|---|
Cell Proliferation | High | Significantly Reduced |
Colony Formation | High | Significantly Reduced |
Invasion Ability | High | Significantly Reduced |
Apoptosis Rate | Low | Increased |
Hepatoprotective Effects
Liver Injury and Fibrosis
this compound has been shown to protect against liver injury induced by carbon tetrachloride (CCl4). In experimental models, it reduced liver fibrosis by inhibiting hepatic stellate cell activation and modulating pro-fibrotic cytokine signaling pathways such as TGF-β and PDGF. This hepatoprotective effect is attributed to its ability to mitigate oxidative stress and inflammation in liver tissues .
Table 2: Impact of this compound on Liver Health
Parameter | Control Group | This compound Treatment |
---|---|---|
Liver Injury Score | High | Significantly Lowered |
Fibrosis Score | High | Significantly Lowered |
Hepatocyte Apoptosis | High | Significantly Reduced |
Modulation of Drug Metabolism
Cytochrome P450 Induction
this compound is recognized for its role in modulating drug metabolism through the induction of cytochrome P450 enzymes, particularly CYP3A4. This induction can enhance the metabolism of various drugs, potentially leading to significant drug-drug interactions. Studies indicate that this compound promotes CYP3A4 expression via transactivation mechanisms involving the pregnane X receptor (PXR) .
Table 3: Effects of this compound on CYP3A4 Expression
Measurement | Control Group | This compound Treatment |
---|---|---|
CYP3A4 mRNA Level | Baseline | Approximately 5-fold Increase |
CYP3A4 Protein Level | Baseline | Approximately 3-fold Increase |
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation. This effect is mediated through pathways that involve the inhibition of NF-κB activation and COX-2 expression, contributing to its therapeutic potential in inflammatory diseases .
Mechanism of Action
Byakangelicin exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activation of the nuclear factor-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma . Additionally, this compound reduces the expression of apoptosis-related genes, thereby protecting cells from programmed cell death . The compound’s anti-inflammatory and anti-apoptotic effects are mediated through its interaction with the 26S protease regulatory subunit 8 (PSMC5), which plays a crucial role in regulating inflammation and apoptosis .
Comparison with Similar Compounds
- Oxypeucedanin hydrate
- Peucedanol
- Imperatorin
- Bergapten
Byakangelicin stands out due to its specific interaction with the 26S protease regulatory subunit 8 and its ability to modulate the nuclear factor-κB signaling pathway, making it a promising candidate for therapeutic applications.
Biological Activity
Byakangelicin is a naturally occurring furanocoumarin found in various plants, particularly in the roots of Angelica dahurica. This compound has garnered attention due to its diverse biological activities, including hepatoprotective, anti-inflammatory, and potential antiseizure effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
1. Hepatoprotective Effects
Recent studies have highlighted this compound's protective role against liver damage, particularly in models of liver fibrosis induced by carbon tetrachloride (CCl₄). The compound has demonstrated the ability to:
- Inhibit hepatic stellate cell activation : this compound reduces the proliferation and activation of hepatic stellate cells, which are crucial in the development of liver fibrosis .
- Reduce hepatocyte apoptosis : It attenuates apoptosis in hepatocytes induced by 4-hydroxynonenal (4-HNE) through inhibition of the ASK-1/JNK signaling pathway .
Key Findings from Studies
2. Induction of Cytochrome P450 3A4
This compound has been shown to induce the expression and activity of cytochrome P450 3A4 (CYP3A4) in human hepatocytes. This induction occurs via transactivation of the pregnane X receptor (PXR), which is vital for drug metabolism:
- Increased CYP3A4 expression : this compound enhances CYP3A4 mRNA levels approximately fivefold and protein levels threefold .
- Potential for drug interactions : Due to its role in inducing CYP3A4, this compound may influence the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions .
3. Antiseizure Activity
Preliminary investigations suggest that this compound may possess antiseizure properties. Comparative studies indicate that it can exhibit significant activity against seizure-like behavior in animal models, although further research is needed to clarify its mechanisms and efficacy .
4. Anti-inflammatory Properties
This compound has demonstrated certain anti-inflammatory effects, contributing to its hepatoprotective capabilities. The compound's ability to modulate inflammatory pathways may play a role in its overall therapeutic potential.
Case Study: Liver Fibrosis Model
In a controlled study involving mice subjected to CCl₄-induced liver fibrosis:
- Treatment with this compound resulted in a significant reduction in liver injury markers.
- Histological analysis showed decreased collagen deposition, indicating reduced fibrosis.
Research on CYP3A4 Induction
In human primary hepatocytes:
Properties
IUPAC Name |
9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFNXROFUNDE-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197456 | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482-25-7, 19573-01-4 | |
Record name | (+)-Byakangelicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Byakangelicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 482-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | byakangelicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BYAKANGELICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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